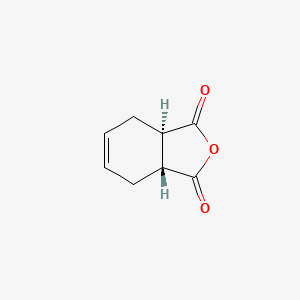

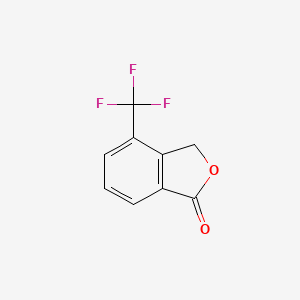

(3aR,7aR)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione

説明

“(3aR,7aR)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione” is a chemical compound with the linear formula C9H14O . It is also known as “(3AR,7AR)-OCTAHYDRO-4H-INDEN-4-ONE” and "(3aR,7aR)-Hexahydroisobenzofuran-1,3-dione" .

Synthesis Analysis

The synthesis of this compound involves the treatment of maleic anhydride with (2E,4E)-hexa-2,4-dien-1-ol . The reaction results in cis bicyclo [4.3.0] molecular frameworks . The racemic product derived from the dienol synthon crystallized in chiral space group P 2 1 2 1 2 1 via a pasteurian resolution process with molecules organized by carboxyl⋯carboxyl and C–H⋯O contacts .Molecular Structure Analysis

The molecular structure of the compound shows that it contains an oxolane ring, and six defined stereocenters . The configurations of the chiral C atoms of the side chain were unambiguously established in the refinement .Chemical Reactions Analysis

The compound undergoes a [4+2] cycloaddition reaction, usually carried out at moderate to high temperatures and even under pressure . This reaction is stereospecific with respect to both the diene and the dienophile .Physical And Chemical Properties Analysis

The compound has a molecular weight of 154.17 . It is stored at room temperature under an inert atmosphere .科学的研究の応用

Synthesis Techniques and Characterization : A study by Loza et al. (2011) developed a special procedure for the synthesis of amidoaminals with atypical topology using a reduction process involving (3aS,4R,7R,7aS)-3a,4,7,7a-tetrahydro-4,7-epoxy-2-benzofuran-1,3-dione (Loza et al., 2011).

Anticancer and Antimicrobial Activities : Kocyigit et al. (2017) synthesized novel compounds containing this chemical structure, showing significant anticancer activity against C6 gliocarcinoma cells and antimicrobial activity against human pathogens. These compounds were also evaluated for inhibition effects against human carbonic anhydrase I and II isoenzymes (Kocyigit et al., 2017).

Chemical Transformations and Applications : Gosselin et al. (2001) developed a synthesis method for an intermediate in the synthesis of γ-irone, showcasing the utility of this compound in creating valuable intermediates for further chemical transformations (Gosselin et al., 2001).

Solid-Liquid Equilibrium Studies : Research by Ji et al. (2010) investigated the solid-liquid phase equilibrium of similar benzofuran derivatives, contributing to the understanding of the physical properties of these compounds, which is essential for their practical applications (Ji et al., 2010).

Exploration of Novel Synthetic Routes : A study by Coskun (2017) explored new processes for synthesizing bis benzofuran dione derivatives, demonstrating the versatility of this chemical structure in synthesizing diverse compounds (Coskun, 2017).

Investigations in Nonlinear Optical Behavior : Hasan et al. (2015) conducted a detailed theoretical study on a derivative of benzofuran, highlighting its potential as a nonlinear optical material due to its electronic properties (Hasan et al., 2015).

作用機序

Target of Action

Anhydrides in general are known to react with water to form carboxylic acids .

Mode of Action

The mode of action of this compound involves two main steps :

This mechanism is common to many carboxylic acid derivatives, including anhydrides .

Pharmacokinetics

The pharmacokinetics of a compound can be influenced by factors such as its chemical structure, solubility, stability, and the presence of functional groups .

特性

IUPAC Name |

(3aR,7aR)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-2,5-6H,3-4H2/t5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMOUUZVZFBCRAM-PHDIDXHHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C(=O)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CC[C@@H]2[C@@H]1C(=O)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R,R)-Cyclohex-4-ene-1,2-dicarboxylic anhydride | |

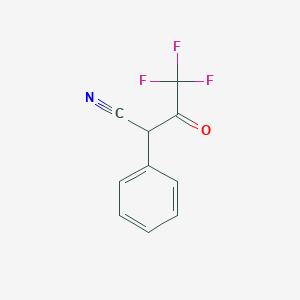

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2-Aminoethyl)phenoxy]ethanol](/img/structure/B3042068.png)